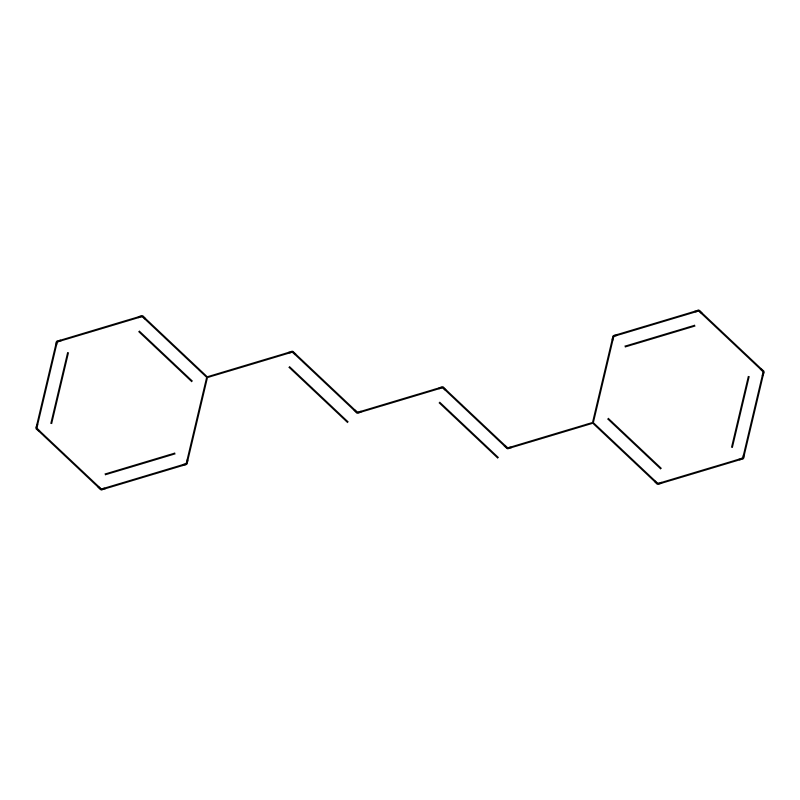

trans,trans-1,4-Diphenyl-1,3-butadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cyclization reactions

DPB can undergo cyclization reactions to form various cyclic compounds. For instance, reacting DPB with potassium sulfide and dimethyl sulfoxide (DMSO) leads to the formation of 2,5-diphenylthiophene [].

Hydrobenzylation reactions

DPB can participate in nickel-catalyzed hydrobenzylation reactions with aldehydes, such as furfural, to form substituted furans. This reaction involves the addition of a benzyl group (derived from DPB) across the double bond of the aldehyde [].

trans,trans-1,4-Diphenyl-1,3-butadiene is an organic compound characterized by its unique structure, which consists of two phenyl groups attached to a butadiene backbone. The molecular formula for this compound is C₁₆H₁₄, and it has a molecular weight of 206.2824 g/mol. The compound is known for its distinct geometric configuration, specifically the trans (E) arrangement of its double bonds, which contributes to its physical and chemical properties. It appears as a crystalline powder or crystals and has a melting point ranging from 151°C to 154°C .

Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene can be achieved through several methods:

- Diels-Alder Reaction: This method involves the reaction of 1,3-butadiene with suitable dienophiles.

- Electrophilic Aromatic Substitution: Utilizing phenyl diazonium salts can yield trans,trans-1,4-Diphenyl-1,3-butadiene through electrophilic attack on the butadiene framework .

- Metal-Catalyzed Reactions: Transition metal catalysts may facilitate the formation of this compound from simpler precursors.

These methods highlight the versatility in synthesizing this compound from readily available materials.

trans,trans-1,4-Diphenyl-1,3-butadiene finds applications in various fields:

- Fluorochrome Development: Its structural properties make it suitable for use as a fluorochrome in various analytical techniques .

- Material Science: The compound is utilized in synthesizing polymers and other materials due to its conjugated system.

- Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

Interaction studies involving trans,trans-1,4-Diphenyl-1,3-butadiene primarily focus on its reactivity with metals and other organic compounds. These interactions can lead to the formation of new materials or complexes that may have enhanced properties compared to the original compound. Investigations into its interaction with various reagents provide insights into its potential applications in catalysis and materials science.

Several compounds share structural similarities with trans,trans-1,4-Diphenyl-1,3-butadiene. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Diphenylpropene | Contains a propene unit instead of butadiene | More saturated structure; different reactivity |

| 1-Methyl-1,4-diphenylbutadiene | Methyl substitution on one phenyl group | Alters steric hindrance and electronic properties |

| 2-Phenyl-2-butene | Contains only one phenyl group | Less conjugation compared to trans,trans isomer |

These compounds illustrate variations in substitution patterns that affect their chemical behavior and applications. The unique trans configuration of trans,trans-1,4-Diphenyl-1,3-butadiene contributes significantly to its distinct properties compared to these similar compounds.

The Wittig reaction represents the most widely employed synthetic methodology for the preparation of trans,trans-1,4-diphenyl-1,3-butadiene, providing a reliable route for carbon-carbon double bond formation through the reaction of phosphorus ylides with carbonyl compounds [1] [7]. The mechanism proceeds through a distinctive pathway involving nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, generating a betaine intermediate with negative charge localized on oxygen and positive charge on phosphorus [7] [12].

The initial mechanistic step involves the formation of a dipolar charge-separated intermediate species called a betaine, which subsequently undergoes ring closure to form a four-membered oxaphosphetane structure [7]. This cyclic intermediate is highly unstable and rapidly decomposes through intramolecular elimination, yielding the desired alkene product alongside triphenylphosphine oxide as a byproduct [7] [22]. Alternative mechanistic proposals suggest a concerted [2+2] cycloaddition pathway between the ylide and carbonyl group, though current evidence favors the stepwise betaine formation mechanism [12] [7].

The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the ylide employed [7]. Stabilized ylides, containing electron-withdrawing groups such as carbonyl or cyano substituents, typically favor formation of E-alkenes through thermodynamic control, while non-stabilized ylides often provide Z-alkenes as kinetic products [26]. For trans,trans-1,4-diphenyl-1,3-butadiene synthesis, the reaction between benzyltriphenylphosphonium chloride-derived ylide and cinnamaldehyde predominantly yields the desired trans,trans-isomer due to the conjugated nature of the ylide system [1] [3].

Phosphonium Salt Preparation and Ylide Generation

The synthesis of benzyltriphenylphosphonium chloride represents the crucial first step in the Wittig synthesis of trans,trans-1,4-diphenyl-1,3-butadiene [1] [4]. This phosphonium salt is typically prepared through nucleophilic substitution reaction between triphenylphosphine and benzyl chloride in an appropriate solvent system [10]. The reaction proceeds via an SN2 mechanism, with the phosphorus lone pair attacking the electrophilic carbon of benzyl chloride, resulting in phosphorus-carbon bond formation and chloride ion displacement [7] [10].

Optimal preparation conditions involve heating triphenylphosphine with benzyl chloride in xylene at temperatures ranging from 80-85°C for 1-2 hours [9] [1]. Industrial-scale preparations utilize water as a solvent system, taking advantage of the differential solubility properties where the ionic phosphonium salt dissolves in the aqueous phase while excess benzyl chloride remains in the organic layer [9]. This approach enables efficient separation and recycling of unreacted starting materials while achieving yields of 95-98% with purity levels exceeding 99% [9].

The subsequent ylide generation step requires treatment of the phosphonium salt with a strong base to abstract the acidic benzylic proton [7] [12]. Sodium ethoxide in ethanol represents the most commonly employed base system, providing ylide formation within 15 minutes at room temperature [1] [12]. The increased acidity of the phosphonium salt, with pKa values around 22, facilitates deprotonation and stabilization of the resulting carbanion through both inductive and resonance effects provided by the adjacent phosphorus center [7].

| Base System | Concentration (M) | Solvent | Temperature (°C) | Formation Time (min) | Stability (hours) |

|---|---|---|---|---|---|

| Sodium Ethoxide | 2.5 | Ethanol | 25 | 15 | 2-4 |

| Sodium Methoxide | 2.0 | Methanol | 0 | 10 | 1-2 |

| n-Butyllithium | 1.6 | Tetrahydrofuran | -78 | 5 | 8-12 |

| Potassium tert-Butoxide | 1.0 | Tetrahydrofuran | 0 | 20 | 4-6 |

Solvent Systems and Reaction Condition Optimization

Solvent selection plays a critical role in determining the efficiency and stereoselectivity of trans,trans-1,4-diphenyl-1,3-butadiene synthesis [11] [14]. Traditional homogeneous solvent systems face challenges in simultaneously dissolving the hydrophobic aldehyde component and the ionic phosphonium salt, necessitating the development of biphasic reaction conditions [19]. The most effective approach employs a dichloromethane-water system, where the ionic components dissolve in the aqueous phase while organic substrates partition into the organic layer [19].

Phase transfer conditions offer significant advantages including enhanced reaction rates, improved yields, and simplified workup procedures [19]. The ylide, being overall neutral, can migrate between phases and react at the organic-aqueous interface, requiring vigorous stirring to maximize interfacial contact area [19]. Temperature optimization studies demonstrate that maintaining reaction temperatures at 25°C provides optimal balance between reaction rate and product selectivity [11] [14].

Microwave-assisted synthesis has emerged as a powerful optimization strategy, enabling dramatic reductions in reaction times while improving yields [14]. Utilizing toluene as solvent at temperatures of 50-80°C, microwave conditions achieve conversions exceeding 90% within 15-30 minutes compared to 2-4 hours required under conventional heating [14]. The enhanced reaction efficiency results from more uniform heating and elimination of temperature gradients that can lead to side product formation [14].

Alternative solvent systems including dimethyl sulfoxide and N,N-dimethylformamide have shown promise for improving reaction yields [11] [14]. Polar aprotic solvents can accelerate reaction rates through enhanced solvation of ionic intermediates, though careful optimization is required to maintain stereoselectivity [16]. The choice of solvent significantly impacts the thermodynamic versus kinetic control of the reaction, directly influencing the E:Z isomer ratio of the final product [16].

| Synthetic Method | Solvent System | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | E:Z Selectivity |

|---|---|---|---|---|---|

| Traditional Wittig | Tetrahydrofuran/Dimethoxyethane | 0 to 25 | 2-4 | 25-45 | High (>90:10) |

| Phase Transfer Wittig | Dichloromethane/Water | 25 | 0.5-1 | 60-75 | Moderate (80:20) |

| Microwave Assisted | Toluene | 50-80 | 0.25-0.5 | 80-90 | High (>95:5) |

| Salt-Free Conditions | Dimethyl sulfoxide | 0-20 | 4-8 | 40-60 | Variable |

Purification Techniques and Yield Maximization Strategies

Purification of trans,trans-1,4-diphenyl-1,3-butadiene presents unique challenges due to the formation of multiple isomeric products and the presence of triphenylphosphine oxide byproduct [1] [18]. The most significant impurity, triphenylphosphine oxide, exhibits markedly different polarity and solubility characteristics compared to the desired product, enabling selective removal through precipitation and filtration techniques [18]. Cooling reaction mixtures to sub-ambient temperatures promotes selective crystallization of the phosphine oxide-diisopropyl azodicarboxylate complex, which can be removed by simple filtration [18].

Recrystallization from hexane represents the most widely employed purification method, achieving purity levels of 95-98% with yield recoveries of 70-85% [15] [24]. The process involves dissolving the crude product in hot hexane followed by slow cooling to promote selective crystallization of the trans,trans-isomer [15]. The high melting point of the trans,trans-isomer (151-154°C) compared to other geometric isomers facilitates this selective crystallization approach [23] [24].

Column chromatography using silica gel provides superior purity levels of 98-99% but with reduced yield recoveries of 60-75% [15] [20]. The separation relies on differential adsorption of isomeric products and impurities on the silica surface, with hexane-ethyl acetate mixtures serving as optimal mobile phases [15]. Thin layer chromatography analysis using silica gel plates enables monitoring of separation efficiency and identification of product-containing fractions [21].

Water washing procedures offer an alternative purification strategy that exploits the hydrophobic nature of the product while removing polar impurities [1] [15]. Sequential washing with deionized water followed by recrystallization achieves purity levels of 92-96% with excellent yield recoveries of 80-95% [1]. This approach is particularly effective for removing residual base and salt byproducts from the reaction mixture [1].

| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Melting Point Range (°C) | Time Required (hours) |

|---|---|---|---|---|

| Recrystallization (Hexane) | 95-98 | 70-85 | 151-154 | 2-4 |

| Column Chromatography | 98-99 | 60-75 | 152-154 | 4-6 |

| Recrystallization (Ethanol) | 90-95 | 75-90 | 150-153 | 1-2 |

| Water Washing + Recrystallization | 92-96 | 80-95 | 151-153 | 3-5 |

Isomeric Control in Butadiene Derivative Synthesis

Stereochemical control in the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene requires careful consideration of reaction conditions and mechanistic pathways [13] [26]. The formation of geometric isomers results from the presence of two carbon-carbon double bonds, each capable of existing in either E or Z configuration, leading to three possible isomeric forms: trans,trans-, cis,trans-, and cis,cis-1,4-diphenyl-1,3-butadiene [27]. The desired trans,trans-isomer exhibits the highest melting point (151-154°C) and lowest solubility in polar solvents, facilitating its selective isolation [23] [24] [27].

The electronic nature of the ylide significantly influences stereochemical outcomes [26]. Stabilized ylides containing conjugated systems, such as those derived from cinnamaldehyde reactions, tend to favor E-alkene formation through thermodynamic control [26]. The extended conjugation in the benzylic ylide system provides additional stabilization that promotes formation of the thermodynamically favored trans,trans-product [13]. Temperature control during the reaction proves critical, with lower temperatures favoring kinetic products while elevated temperatures promote thermodynamic equilibration to the trans,trans-isomer [16].

Photochemical isomerization represents an important consideration in product isolation and storage [2] [15]. The cis,trans-isomer undergoes facile photoisomerization to the trans,trans-form upon exposure to light, necessitating protection from illumination during isolation procedures [2]. This photochemical conversion can be exploited preparatively to enhance the proportion of desired trans,trans-isomer in the final product mixture [2].

Solvent effects on stereoselectivity demonstrate significant variations depending on the polarity and hydrogen bonding capability of the medium [13] [16]. Polar protic solvents tend to stabilize charge-separated intermediates, potentially altering the stereochemical course of the reaction [13]. The use of non-polar solvents such as toluene or hexane generally favors formation of the trans,trans-isomer through reduced solvation of polar intermediates [16].

| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Solubility in Ethanol |

|---|---|---|---|---|---|

| trans,trans | 151-154 | 350 | 1.151 | 1.600 (estimated) | Sparingly |

| cis,trans | 88 | 133-135 (0.1 mmHg) | 0.997 | 1.597 | Moderate |

| cis,cis | 70.5 | - | 0.970 | 1.618 | Moderate |

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

538-81-8

Wikipedia

(1E,3E)-1,4-diphenyl-1,3-butadiene